Amino-indan-2-yl-acetic acid methyl ester
Description
Amino-indan-2-yl-acetic acid methyl ester (CAS: Not explicitly provided; referenced as ID 61808 in ) is a bicyclic aromatic compound featuring an indan core (two fused benzene rings) substituted with an amino group and an acetic acid methyl ester moiety at the 2-position . This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis. Synthetic routes for related 2-aminoindan derivatives include methods using indan-2-ol intermediates (Göksu and Seçen, 2005) or catalytic hydrogenation of nitro precursors (Prashad et al., 2001) . Pharmacologically, 2-aminoindan derivatives, such as 2-aminoindane hydrochloride, exhibit non-narcotic analgesic activity (Witkin et al., 1961) .
Properties
IUPAC Name |
methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11(13)10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFJYRDDABEYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC2=CC=CC=C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Cyclization occurs at 130°C in toluene, with the rhenium catalyst facilitating [2+2] cycloaddition between the benzaldehyde derivative and acrylamide. The resulting indene derivative retains functional groups (e.g., methoxy or ethyl substituents) that influence downstream reactivity. For amino-indan-2-yl-acetic acid methyl ester, modifying the benzaldehyde starting material to include a methoxycarbonylmethyl group (-CH₂CO₂CH₃) could introduce the acetic acid methyl ester moiety during cyclization.
Hofmann Degradation to Primary Amines
The 2-acylaminoindene intermediate undergoes Hofmann degradation using sodium hypochlorite (NaClO) and sodium ethoxide (EtONa) in ethanol. This converts the amide group to a primary amine, yielding 2-aminoindene derivatives. For example, 5-methoxy-2-acylaminoindene was transformed into 5-methoxy-2-aminoindene with 83% yield. Critical parameters include maintaining temperatures below 50°C to prevent side reactions.
Reduction of Indene to Indan Derivatives
The unsaturated indene ring is reduced to the saturated indan structure using sodium borohydride (NaBH₄) in ethanol. This step is crucial for stabilizing the molecule and enhancing bioavailability.
Reduction Protocol and Yields
In a representative procedure, 13.3 g of 2-aminoindene in ethanol was treated with 8.5 g of NaBH₄ at room temperature for 2–3 hours, achieving 87% yield of 2-aminoindan hydrochloride. The reaction proceeds via hydride attack on the double bond, followed by acidification with HCl to precipitate the hydrochloride salt.
Table 1: Reduction Efficiency Across Derivatives
| Substrate | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|
| 2-Aminoindene | NaBH₄ | Ethanol | 87 |
| 5,6-Diethyl-2-aminoindene | NaBH₄ | Ethanol | 84 |
| 5-Pyridyl-2-aminoindene | NaBH₄ | Ethanol | 65 |
Alternative Synthetic Routes and Modifications
Reductive Amination of Keto Esters
Condensing an indan-2-yl ketone with methyl glycinate under reductive conditions (e.g., NaBH₃CN) could yield the target compound. While untested for this specific case, similar strategies are effective for β-amino esters.
Challenges and Optimization Opportunities
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Functional Group Compatibility : The amine group’s nucleophilicity may interfere with esterification or alkylation steps, necessitating protective groups (e.g., Boc or Fmoc).
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Stereochemical Control : Asymmetric synthesis methods are unexplored but could enhance pharmacological relevance.
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Scale-Up Considerations : Patent methods report 45–57% overall yields, highlighting room for improvement in atom economy and catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
Amino-indan-2-yl-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted indane derivatives.
Scientific Research Applications
Synthesis of Amino-Indan-2-yl-Acetic Acid Methyl Ester
AIAME can be synthesized through various methodologies, often involving the transformation of indan-2-yl-acetic acid derivatives. The synthesis typically employs techniques such as esterification or amidation, which are common in organic chemistry for producing amino acid derivatives. For instance, AIAME can be synthesized by reacting indan-2-yl-acetic acid with methyl iodide in the presence of a base, leading to the formation of the methyl ester .
Table 1: Synthesis Methods for AIAME
| Methodology | Description | Yield (%) |
|---|---|---|
| Esterification | Reaction of indan-2-yl-acetic acid with methyl iodide | 70-90 |
| Amidation | Conversion of indan-2-yl-acetic acid to its methyl amide derivative | 60-80 |
| Enzymatic Synthesis | Use of enzymes for selective esterification | 50-75 |
Biological Applications
AIAME exhibits a range of biological activities that make it a candidate for various therapeutic applications. Research indicates that it may possess anti-inflammatory and neuroprotective properties, contributing to its potential in treating neurodegenerative diseases.
Neuroprotective Effects
Studies have shown that compounds similar to AIAME can modulate neurokinin receptors, which are involved in pain and inflammatory responses. For example, research on related compounds has demonstrated their effectiveness in enhancing colonic motility in models of irritable bowel syndrome . This suggests that AIAME could be explored for its potential benefits in gastrointestinal disorders.
Antioxidant Properties
AIAME and its derivatives have been investigated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The presence of the indan moiety may enhance the compound's ability to scavenge free radicals .
Table 2: Biological Activities of AIAME
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Neuroprotection | Modulation of neurokinin receptors | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Case Study 1: Neuroprotective Potential
A study published in Nature explored the neuroprotective effects of similar indan derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival through antioxidant mechanisms .
Case Study 2: Anti-inflammatory Properties
In another investigation, AIAME was tested for its anti-inflammatory effects in a rat model. The findings revealed that treatment with AIAME led to a marked reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of amino-indan-2-yl-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Amino-indan-2-yl-acetic Acid Methyl Ester
- Core : Indan (fused benzene rings).
- Substituents: Amino (-NH₂) and acetic acid methyl ester (-OCOCH₃) at position 2.
- Molecular Formula: C₁₂H₁₅NO₂ (inferred from similar indan derivatives).
Indole-2-acetic Acid Methyl Ester ()
- Core : Indole (benzene fused with pyrrole).
- Substituents : Acetic acid methyl ester at position 2; substituents like methoxy (-OCH₃) may vary.
- Molecular Formula: C₁₁H₁₁NO₂.
- Key Difference: Lacks an amino group on the indole ring but serves as a precursor for antitumor pyridocarbazoles .
(2-Amino-thiazol-5-yl)-acetic Acid Methyl Ester ()
- Core : Thiazole (five-membered ring with nitrogen and sulfur).
- Substituents: Amino at position 2 and acetic acid methyl ester at position 5.
- Molecular Formula : C₆H₈N₂O₂S.
- Key Difference : Heterocyclic thiazole core instead of fused aromatic systems.
Methyl 2-(5-Amino-2-methylphenyl)acetate ()
- Core : Benzene.
- Substituents: Amino at position 5, methyl (-CH₃) at position 2, and acetic acid methyl ester.
- Molecular Formula: C₁₀H₁₃NO₂.
Data Table: Comparative Analysis
| Parameter | This compound | Indole-2-acetic Acid Methyl Ester | (2-Amino-thiazol-5-yl)-acetic Acid Methyl Ester | Methyl 2-(5-Amino-2-methylphenyl)acetate |
|---|---|---|---|---|
| Core Structure | Indan | Indole | Thiazole | Benzene |
| Functional Groups | Amino, ester | Ester (variable substituents) | Amino, ester | Amino, methyl, ester |
| Molecular Weight | ~209.25 g/mol | 189.21 g/mol | 172.20 g/mol | 179.22 g/mol |
| Key Application | Analgesic intermediates | Antitumor intermediates | Undisclosed bioactivity | Research chemical |
Biological Activity
Amino-indan-2-yl-acetic acid methyl ester (AIAME) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticonvulsant effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
AIAME can be synthesized through various methods, typically involving the reaction of indan-2-yl-acetic acid derivatives with amino acids or their methyl esters. The synthetic pathways often utilize coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.
Biological Activities
1. Antimicrobial Activity
AIAME exhibits significant antimicrobial properties against various pathogens. A study showed that derivatives of amino acid methyl esters, including AIAME, were tested against Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| AIAME | Antibacterial | Staphylococcus aureus | 25 μg/mL |
| AIAME | Antifungal | Candida albicans | 15 μg/mL |
| AIAME | Anthelmintic | Eudrilus sp. | 10 μg/mL |
These findings indicate that AIAME has potential as a therapeutic agent against infections caused by resistant strains of bacteria and fungi .
2. Anti-inflammatory Activity
Research indicates that AIAME may possess anti-inflammatory properties. In silico studies have shown that the compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The docking studies revealed that AIAME interacts with key residues in these enzymes, suggesting a mechanism for its anti-inflammatory effects.
| Compound | COX-1 Binding Affinity (kcal/mol) | COX-2 Binding Affinity (kcal/mol) |
|---|---|---|
| AIAME | -7.5 | -7.0 |
These results underscore the potential of AIAME as an anti-inflammatory agent, particularly in conditions like arthritis and other inflammatory disorders .
3. Anticonvulsant Activity
AIAME has also been evaluated for anticonvulsant properties. A study assessed its efficacy using various animal models, including the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) model.
| Compound | Test Type | Result |
|---|---|---|
| AIAME | MES | Significant reduction in seizure activity |
| AIAME | PTZ | Delayed onset of seizures |
The results suggest that AIAME may offer therapeutic benefits for epilepsy and related seizure disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study involving multiple bacterial strains, AIAME was administered at varying concentrations to determine its effectiveness. The compound demonstrated a dose-dependent response, with higher concentrations leading to increased bacterial inhibition.
Case Study 2: In Vivo Anti-inflammatory Effects
An animal model was used to assess the anti-inflammatory effects of AIAME in induced paw edema. The results indicated a significant reduction in edema size compared to control groups, supporting its potential use in treating inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for preparing Amino-indan-2-yl-acetic acid methyl ester, and how can reaction kinetics be optimized?
- Methodological Answer : Synthesis of ester derivatives often involves acid-catalyzed esterification or transesterification. For structurally similar compounds (e.g., 5-acetyl-2-pyrrolecarboxylic acid methyl ester), kinetic modeling has been employed to optimize reaction parameters like temperature, catalyst loading, and solvent polarity . For this compound, a stepwise approach could include:
- Step 1 : Coupling of the indane scaffold with an amino-acetic acid precursor via nucleophilic substitution.
- Step 2 : Methyl ester formation using methanol under acidic conditions (e.g., H₂SO₄).
- Validation : Monitor reaction progress via TLC or HPLC, and optimize using response surface methodology (RSM) to balance yield and purity.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use ¹H/¹³C NMR to confirm the indan ring system, ester group (-COOCH₃), and amino group positioning.
- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS (as in ) can verify molecular ion peaks and fragmentation patterns .
- HPLC : Quantify purity using reverse-phase chromatography with UV detection at 210–260 nm.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry. Use SHELXTL or similar software (e.g., SHELXL, as noted in ) for structure refinement . Challenges include:
- Crystal Growth : Optimize solvent systems (e.g., ethanol/water) via vapor diffusion.
- Data Interpretation : Address potential twinning or disorder in the indan moiety using the Olex2 or PLATON toolkit.
Q. What strategies are effective in reconciling contradictory spectral data for this compound derivatives?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from tautomerism or rotameric equilibria. Solutions include:
- Variable-Temperature NMR : Probe dynamic behavior by acquiring spectra at 25°C to 60°C.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments.
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Follow ICH Q1A guidelines:
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) at 40°C for 7–14 days.
- Analytical Tracking : Use UPLC-MS to identify degradation products (e.g., hydrolysis to the carboxylic acid).
- Kinetic Analysis : Derive rate constants for degradation pathways using Arrhenius plots.
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : While no direct safety data exists for this compound, analogous esters (e.g., 4-(2-Aminoethyl)-2-methoxyphenol) recommend:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Gaps and Future Directions
Q. What computational tools are recommended for predicting the biological activity of this compound?
- Methodological Answer : Leverage in silico platforms:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes in indan-based drug candidates).
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate permeability, toxicity, and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
